2,3,4-Trimethylbenzoic acid
Overview
Description
2,3,4-Trimethylbenzoic acid is an organic compound with the molecular formula C10H12O2. It is a derivative of benzoic acid, where three hydrogen atoms on the benzene ring are replaced by methyl groups at the 2, 3, and 4 positions. This compound is known for its white to yellow solid form and is used in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,3,4-trimethylbenzoic acid can be achieved through several synthetic routes. One common method involves the methylation of green chemical reagent dimethyl carbonate and coking gallic acid under the catalysis of ionic liquid. The process includes bromination, cyaniding, and hydrolyzation steps . Another method involves the acylation reaction of sym-trimethylbenzene and chloroacethyl chloride, followed by a chloroform reaction and hydrolysis .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of environmentally friendly reagents and catalysts is emphasized to minimize pollution and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Trimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of methyl groups on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2,3,4-Trimethylbenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a precursor for various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,3,4-trimethylbenzoic acid involves its interaction with molecular targets and pathways. It can act as a proton donor in acid-base reactions and participate in various biochemical processes. The presence of methyl groups enhances its reactivity and influences its interaction with other molecules .
Comparison with Similar Compounds
- 2,4,5-Trimethylbenzoic acid
- 2,4,6-Trimethylbenzoic acid
Comparison: 2,3,4-Trimethylbenzoic acid is unique due to the specific positions of the methyl groups on the benzene ring, which influence its chemical properties and reactivity. Compared to 2,4,5-trimethylbenzoic acid and 2,4,6-trimethylbenzoic acid, it exhibits different steric and electronic effects, leading to variations in its chemical behavior and applications .
Properties
IUPAC Name |
2,3,4-trimethylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-6-4-5-9(10(11)12)8(3)7(6)2/h4-5H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIJZFORGDBEKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80148111 | |
Record name | 2,3,4-Trimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80148111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076-47-7 | |
Record name | 2,3,4-Trimethylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,4-Trimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80148111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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